molecular formula C12H24O3S2 B14403807 Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide CAS No. 87947-59-9

Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide

Cat. No.: B14403807
CAS No.: 87947-59-9
M. Wt: 280.5 g/mol
InChI Key: LVQLIPAPFDQCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom The compound also features an octylsulfinyl group and two oxygen atoms, making it a sulfone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of tetrahydrothiophene using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the sulfone derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the octylsulfinyl group.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield thiophene 1,1-dioxides, while reduction with LiAlH4 can produce thiophene sulfides .

Scientific Research Applications

Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide involves its interaction with molecular targets through its sulfone and thiophene moieties. The sulfone group can participate in hydrogen bonding and dipole-dipole interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene, tetrahydro-, 1,1-dioxide: A simpler sulfone derivative without the octylsulfinyl group.

    Thiophene 1-oxides: Compounds with a single oxygen atom bonded to the sulfur atom.

    Sulfolane: A related sulfone compound with a different ring structure.

Uniqueness

Thiophene, tetrahydro-3-(octylsulfinyl)-, 1

Properties

CAS No.

87947-59-9

Molecular Formula

C12H24O3S2

Molecular Weight

280.5 g/mol

IUPAC Name

3-octylsulfinylthiolane 1,1-dioxide

InChI

InChI=1S/C12H24O3S2/c1-2-3-4-5-6-7-9-16(13)12-8-10-17(14,15)11-12/h12H,2-11H2,1H3

InChI Key

LVQLIPAPFDQCOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)C1CCS(=O)(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.